
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride
Overview
Description
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is an organic compound with the molecular formula C10H10ClF2NO3S It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms, a propylsulfonamido group, and a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Sulfonamide Formation: The 2,6-difluorobenzoic acid is reacted with propylamine in the presence of a dehydrating agent to form 2,6-difluoro-3-(propylsulfonamido)benzoic acid.
Chlorination: The final step involves the conversion of the carboxylic acid group to a benzoyl chloride group using thionyl chloride or oxalyl chloride under anhydrous conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted benzamides, esters, and thioesters.
Hydrolysis: 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.
Reduction: 2,6-Difluoro-3-(propylsulfonamido)benzyl alcohol or amine derivatives.
Scientific Research Applications
Chemistry
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride serves as a versatile starting material for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Synthesis of Sulfonamide Derivatives : The sulfonamide group can be modified to create new compounds with potential therapeutic applications.
- Formation of Bioconjugates : The reactive benzoyl chloride moiety can be used to attach biomolecules, facilitating drug development and delivery systems.
Biology
In biological research, this compound has been investigated for its potential biological activity:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens. Research indicates that compounds with similar structures have shown effectiveness against bacteria and fungi .
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, which can impact cellular functions and signaling pathways.
Medicine
The compound is explored as an intermediate in the synthesis of pharmaceutical agents:
- Drug Development : Its derivatives are being studied for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. For example, modifications to the sulfonamide group could enhance the bioactivity of resulting compounds .
- Targeted Therapies : Research into PROTAC (proteolysis-targeting chimera) technologies indicates that compounds like this compound could play a role in targeted protein degradation strategies for treating cancers driven by specific mutations .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of various sulfonamide derivatives, including those derived from this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the propylsulfonamido group could enhance activity against resistant strains.
Case Study 2: Drug Development
Research published in a peer-reviewed journal highlighted the synthesis of novel compounds based on this compound aimed at targeting protozoan parasites such as Plasmodium falciparum. These studies showed promising results with IC50 values indicating effective inhibition of parasite growth, suggesting potential for developing new antimalarial therapies .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function and activity. This reactivity is exploited in biochemical studies to investigate enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-(propylsulfonamido)benzoic acid
- 2,6-Dichlorobenzoyl chloride
- 3,5-Dimethylbenzoyl chloride
Uniqueness
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is unique due to the presence of both fluorine atoms and a propylsulfonamido group, which confer distinct chemical properties such as increased reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications .
Biological Activity
2,6-Difluoro-3-(propylsulfonamido)benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C11H12ClF2N2O2S. The synthesis typically involves the introduction of a propylsulfonamide group onto a difluorobenzoyl chloride framework. Various synthetic routes have been documented, including Friedel-Crafts acylation and other nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and E. coli with Minimum Inhibitory Concentration (MIC) values ranging from to mg/mL depending on the derivative structure used in testing .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in cell lines expressing mutant B-Raf (V600E), which is associated with several cancers. In vitro studies using MTT assays revealed varying degrees of cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation at certain concentrations .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets related to cell signaling pathways. Notably, it has been shown to inhibit the MAPK signaling pathway by affecting the phosphorylation status of MEK and ERK proteins in cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of the compound demonstrated that those with an aryl group exhibited potent antimicrobial activity. For example, one derivative showed an inhibition zone of 22 mm against Pseudomonas aeruginosa compared to a standard drug with an inhibition zone of 24 mm .
- Anticancer Evaluation : In a study focusing on melanoma cells expressing B-Raf(V600E), the hybrid compound containing the sulfonamide group was tested alongside other known inhibitors. The results indicated that while it was only weakly active compared to others, it did not induce paradoxical activation of ERK signaling in cells expressing wild-type B-Raf .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Activity | Target | IC50/MIC Values | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC mg/mL | Effective against resistant strains |
Antimicrobial | E. coli | MIC mg/mL | Significant inhibition observed |
Anticancer | Melanoma (A375 cells) | IC50 ~10 µM | Weakly active; does not activate ERK signaling |
Anticancer | Colon cancer (SW260 cells) | IC50 ~2.81 µM | Cytotoxic effects noted |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,6-difluoro-3-(propylsulfonamido)benzoyl chloride?
The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. First, introduce the propylsulfonamide group at the 3-position through sulfonylation of an amine intermediate. Fluorination at the 2- and 6-positions is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Finally, the benzoyl chloride moiety is generated via thionyl chloride (SOCl₂) treatment of the corresponding benzoic acid precursor . Key steps include:
- Sulfonylation : Reacting 3-amino-2,6-difluorobenzoic acid with propane-1-sulfonyl chloride in a base (e.g., pyridine).
- Chlorination : Treating the intermediate benzoic acid with SOCl₂ at reflux to form the acid chloride.
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : and NMR to confirm fluorine substitution patterns and sulfonamide linkage.
- Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight and detect impurities.
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for experimental reproducibility) .
Q. What safety protocols are critical when handling this compound?
Based on benzoyl chloride analogs, this compound is likely corrosive and a potential carcinogen. Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors, which may cause pulmonary edema .
- Incompatibility : Avoid contact with water or foam (risk of exothermic decomposition) .
Q. What are the key reactivity features of this compound in synthetic applications?
The benzoyl chloride group is highly electrophilic, enabling acylation reactions with nucleophiles (e.g., amines, alcohols). The fluorine substituents enhance electron-withdrawing effects, increasing reactivity toward aromatic substitution. Example applications:
- Peptide coupling : React with amino groups to form amide bonds.
- Heterocycle synthesis : Use as an acylating agent in the preparation of fluorinated heterocycles (e.g., benzoxazoles) .
Q. What are its potential applications in pharmaceutical research?
The compound’s fluorinated aromatic core and sulfonamide group make it a candidate for:
- Enzyme inhibition : Targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- Prodrug development : Acylated intermediates for controlled drug release .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing fluorine atoms at the 2- and 6-positions increase the electrophilicity of the benzoyl chloride group, accelerating reactions with weak nucleophiles (e.g., anilines). However, steric hindrance from the sulfonamide group may reduce reactivity at the 3-position. Computational studies (DFT) are recommended to map electronic effects .
Q. What stability challenges arise during long-term storage, and how can they be mitigated?
Benzoyl chlorides are prone to hydrolysis, forming benzoic acid derivatives. Storage recommendations:
- Anhydrous conditions : Use molecular sieves or store under inert gas (N₂/Ar).
- Low temperature : –20°C in sealed, amber vials to prevent photodegradation. Stability testing via periodic HPLC analysis is advised .
Q. How should researchers address contradictions in carcinogenicity data between animal and occupational studies?
While animal studies show limited carcinogenicity for benzoyl chloride (e.g., no significant tumors via inhalation in mice), occupational data suggest elevated lung cancer risk in humans exposed to mixed chlorinated toluenes . Mitigation strategies:
- Exposure control : Implement real-time air monitoring in labs.
- Epidemiological analysis : Differentiate effects of benzoyl chloride from co-exposures (e.g., benzotrichloride) using cohort studies .
Q. What experimental designs are optimal for studying its metabolic fate in vivo?
Use isotopically labeled - or -analogs to track metabolites. Key steps:
- Dosing : Administer to rodent models via inhalation or intravenous routes.
- Sample analysis : LC-MS/MS to identify sulfonamide cleavage products or fluorinated metabolites. Compare results with in vitro microsomal assays to validate metabolic pathways .
Q. How can analytical methods be optimized to detect trace degradation products?
Develop a UPLC-MS/MS method with:
- Column : C18 with 1.7 µm particles for high resolution.
- Ionization : ESI-negative mode to enhance detection of acidic degradation products.
- Calibration : Use synthetic standards for sulfonic acid and benzoic acid derivatives .
Properties
IUPAC Name |
2,6-difluoro-3-(propylsulfonylamino)benzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO3S/c1-2-5-18(16,17)14-7-4-3-6(12)8(9(7)13)10(11)15/h3-4,14H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISFLVDSLXMOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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